Puromycin monohydrochloride
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Overview
Description
Puromycin dihydrochloride is a white powder. (NTP, 1992)
Scientific Research Applications
Ribosome Function and Biotechnological Applications
Puromycin monohydrochloride is primarily recognized for its role in inhibiting protein synthesis through ribosome-catalyzed incorporation into nascent peptide chains, leading to premature translation termination. This function has been leveraged in various scientific research contexts. One significant application is as a selection marker in cell lines genetically engineered to express resistance transgenes. Additionally, puromycin's ability to mimic the 3′ end of aminoacylated tRNAs has made it a valuable tool across model systems, including cultured cells and whole animals. Its structure, combining a nucleoside and an amino acid, allows for chemical modifications, creating diverse puromycin-based reagents. These reagents, coupled with anti-puromycin antibodies, have advanced understanding of protein synthesis regulation and associated pathological processes, such as immune responses and neurological functions (Aviner, 2020).
Protein Research and Methodologies
Innovative technologies using puromycin's properties have emerged, facilitating protein research. Modified puromycin can be incorporated into proteins at the C-terminus, connecting desired molecules to proteins. This capability has given rise to technologies like screening through display technology, fluorescence labeling, affinity purification, and protein chips for proteomics (Tabuchi, 2003).
Small Molecule-Protein Interaction Studies
Puromycin analogues have been developed to study protein synthesis mechanisms and ribosome activity. These analogues, like 3PB and 3PC, can interact with proteins associated with ribosomes. They have been used in combination with mass spectrometry to map molecule-protein interactions in living cells, offering insights into translational control mechanisms (Kandala et al., 2019).
Metabolism Research
Puromycin's role extends to metabolism research. Its impact on cellular processes, like sensitivity to depletion of coenzyme A biosynthesis, highlights the complexities of metabolic pathways in cancer research and potential drug interactions. This area of research emphasizes caution in using puromycin for metabolic studies, given its interactions with key metabolic substrates like acetyl-CoA (Khadka et al., 2022).
Molecular Biology and Biosynthetic Gene Studies
In molecular biology, puromycin's biosynthetic gene cluster has been a focus of study. Cloning this gene cluster and expressing it in heterologous hosts like Streptomyces has provided insights into antibiotic biosynthesis and its regulation. This work contributes to a broader understanding of aminonucleoside antibiotics production (Lacalle et al., 1992).
properties
CAS RN |
3506-23-8 |
---|---|
Product Name |
Puromycin monohydrochloride |
Molecular Formula |
C22H30ClN7O5 |
Molecular Weight |
508 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C22H29N7O5.ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);1H/t14-,15+,16+,18+,22+;/m0./s1 |
InChI Key |
MXJUOYXSYWPMAR-IHFNEQFUSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O.Cl |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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